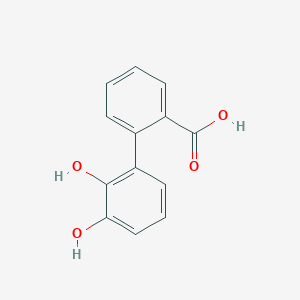
2,3-Dihydroxy-2'-carboxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-2'-carboxybiphenyl is a member of biphenyls and a carboxybiphenyl.
Scientific Research Applications
Coordination Chemistry
Research has explored the coordination chemistry of β-functional phenyl isocyanides, focusing on derivatives like 2-hydroxyphenyl isocyanide. Studies in this area have examined the formation of carbene complexes involving 2,3-dihydrobenzoxazol-2-ylidene ligands, which are influenced by the π-electron release ability of metal centers. This includes investigations into the synthesis of 2,3-dihydro-1H-imidazol-2-ylidene and 2,3-dihydro-1H-indol-2-ylidene complexes (Tamm & Hahn, 1999).
Crystallography and Structural Analysis
The crystal structure of compounds like 2,3-Dichloro-3',4'-dihydroxybiphenyl, a possible metabolite of 2,3-dichlorobiphenyl, has been studied. These structures show features like intramolecular hydrogen bonding and significant dihedral angles between benzene rings (Dhakal, Parkin, & Lehmler, 2019).
Synthesis and Chemical Transformations
Research has been conducted on the efficient synthesis of various compounds using key steps like Sharpless asymmetric dihydroxylation and Dondoni's furan addition. This includes work on synthesizing core building blocks for complex chemical structures (Sasaki, Hamada, & Shioiri, 1997).
Biochemical Applications
2,3-Dihydroxybiphenyl 1,2-dioxygenase, an enzyme in the biphenyl biodegradation pathway, has been purified and crystallized. This enzyme, crucial for breaking down aromatic rings in certain bacteria, has been studied for its kinetics and inhibition properties (Eltis et al., 1993).
Organic Synthesis and Chemical Reactions
Studies have been conducted on the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates via oxygenative and dehydrogenative [3 + 3] benzannulation reactions. These processes use atmospheric oxygen as an oxidant and have been shown to yield good results with substituted biaryl phenols (Joshi, Nanubolu, & Menon, 2016).
Environmental and Microbial Degradation
Pseudomonas sp. strain HBP1 can degrade 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl, using an NADH-dependent monooxygenase in the first step of degradation. This highlights the role of certain bacteria in the environmental breakdown of complex organic compounds (Kohler, Kohler-Staub, & Focht, 1988).
properties
Product Name |
2,3-Dihydroxy-2'-carboxybiphenyl |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(2,3-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7,14-15H,(H,16,17) |
InChI Key |
ZEPICJFODWLEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




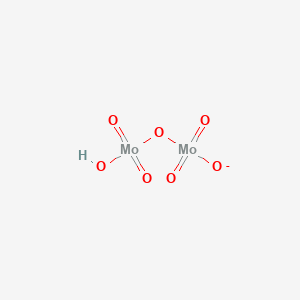
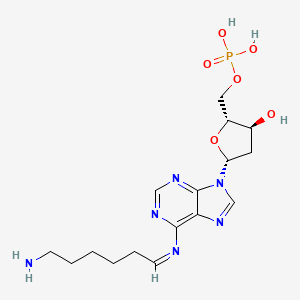
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
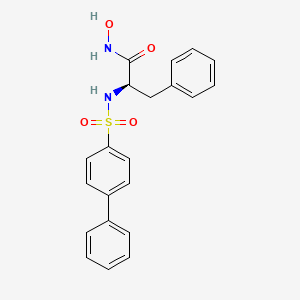

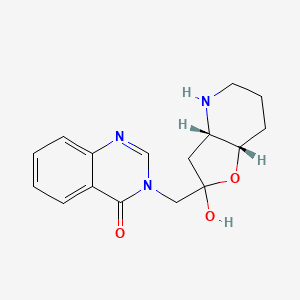

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
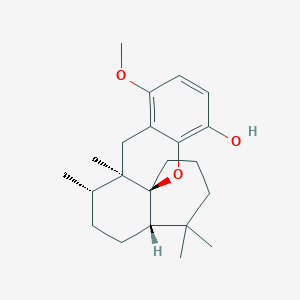


![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)